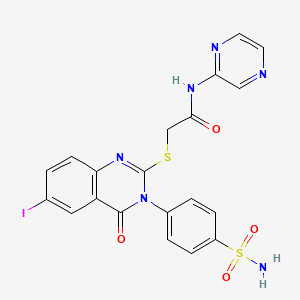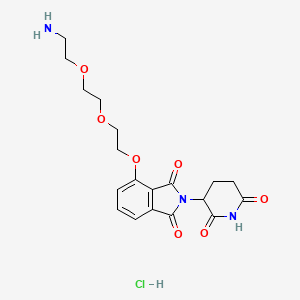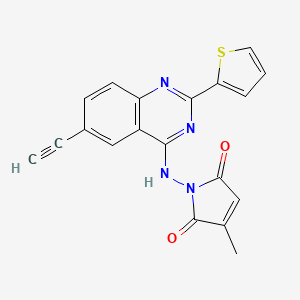
YAP/TAZ inhibitor-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
YAP/TAZ inhibitor-3 is a compound designed to inhibit the activity of Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). These proteins are key components of the Hippo signaling pathway, which regulates cell proliferation, apoptosis, and organ size. Dysregulation of this pathway is implicated in various cancers and fibrotic diseases .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of YAP/TAZ inhibitor-3 involves a multi-step synthetic route. The initial step typically includes the formation of a core scaffold, followed by functional group modifications to enhance specificity and potency. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can further enhance production efficiency .
化学反応の分析
Types of Reactions
YAP/TAZ inhibitor-3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the compound’s reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s electronic properties.
Substitution: Replacement of functional groups to alter the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for enhanced biological activity and reduced toxicity .
科学的研究の応用
YAP/TAZ inhibitor-3 has a wide range of scientific research applications:
作用機序
YAP/TAZ inhibitor-3 exerts its effects by binding to the TEA domain (TEAD) family of transcription factors, preventing their interaction with YAP and TAZ. This inhibition disrupts the transcriptional activity of YAP/TAZ, leading to reduced expression of target genes involved in cell proliferation and survival. The compound also affects other signaling pathways that interact with the Hippo pathway, further modulating cellular responses .
類似化合物との比較
Similar Compounds
Verteporfin: Blocks the association between YAP and TEAD, causing translocation of YAP to the cytoplasm.
CA3: Increases sensitivity to chemotherapeutic agents by inhibiting YAP/TAZ activity.
IAG933: Selectively inhibits TEAD-driven transcriptional activity, inducing anti-cancer effects.
Uniqueness
YAP/TAZ inhibitor-3 is unique in its ability to selectively target the YAP/TAZ-TEAD interaction, offering a more specific approach to modulating the Hippo signaling pathway. This specificity reduces off-target effects and enhances the compound’s therapeutic potential .
特性
分子式 |
C21H18F3NO3 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
N-[(2R)-1-hydroxypropan-2-yl]-5-[4-(trifluoromethyl)phenoxy]naphthalene-2-carboxamide |
InChI |
InChI=1S/C21H18F3NO3/c1-13(12-26)25-20(27)15-5-10-18-14(11-15)3-2-4-19(18)28-17-8-6-16(7-9-17)21(22,23)24/h2-11,13,26H,12H2,1H3,(H,25,27)/t13-/m1/s1 |
InChIキー |
FJIVCOAHSKDOAC-CYBMUJFWSA-N |
異性体SMILES |
C[C@H](CO)NC(=O)C1=CC2=C(C=C1)C(=CC=C2)OC3=CC=C(C=C3)C(F)(F)F |
正規SMILES |
CC(CO)NC(=O)C1=CC2=C(C=C1)C(=CC=C2)OC3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


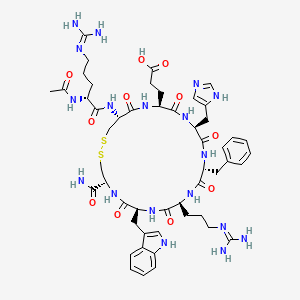
![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)
![methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate](/img/structure/B12375575.png)
![3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12375583.png)
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)
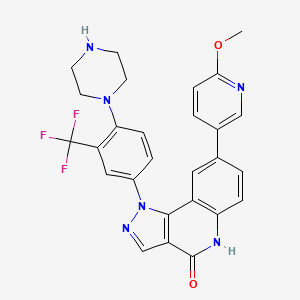
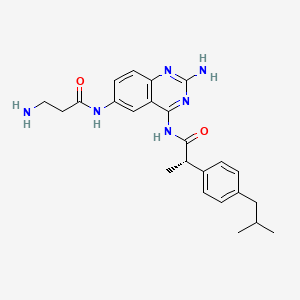
![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
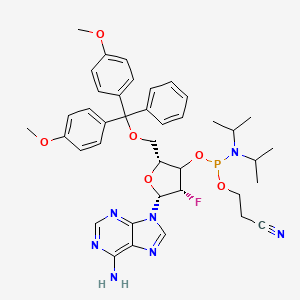
![disodium;5-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12375609.png)

